![molecular formula C20H19ClN4O3S B2662154 (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate CAS No. 916491-91-3](/img/structure/B2662154.png)
(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Overview
Description
The compound, also designated as MS417 (CAS: 916489-36-6), is a thieno-triazolo-diazepine derivative featuring a hydroxymethyl group at position 2 and a methyl ester at the acetamide side chain. Its synthesis involves acid-catalyzed esterification of (+)-JQ1 (a known BET bromodomain inhibitor) with methanol and sulfuric acid, yielding a brown foam product with 88% efficiency . Structural confirmation via $^1$H NMR (400 MHz, DMSO-d$_6$) revealed key signals at δ 7.49 (d, 2H, aromatic), 4.50 (t, 1H, hydroxymethyl), and 3.67 (s, 3H, methyl ester) . The molecular weight (415.09 g/mol) and stereochemical (S)-configuration are critical for its bioactivity, likely targeting epigenetic reader domains similar to JQ1 derivatives .
Biological Activity
(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a complex heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula of C23H24ClN5O2S and a molecular weight of approximately 457.0 g/mol. Its structure features a thieno-triazolo-diazepine core with multiple substituents that may influence its biological activity.
Anticancer Activity
Recent studies indicate that the compound exhibits anticancer properties , particularly against various cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance its cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A study conducted by Rafat M. Mohareb et al. demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Activity
The compound's thieno[3,2-f][1,2,4]triazolo structure suggests potential antimicrobial properties . Research has shown that compounds with similar structures can inhibit bacterial growth effectively.
- Research Findings: A study on thienopyrimidinone derivatives indicated that modifications in the side chains significantly influenced their antimicrobial efficacy . This suggests that this compound may also possess similar antimicrobial properties.
Biological Activity Summary Table
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis and cell cycle arrest | |
Antimicrobial | Inhibits bacterial growth | |
Cytotoxicity | Targets cancer cell lines |
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. These studies typically involve:
- In vitro assays to determine cytotoxicity against various cancer cell lines.
- In vivo models to evaluate therapeutic potential in animal models.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure which includes a thieno-triazolo-diazepine framework. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Pharmacological Applications
- Anticonvulsant Activity :
-
CNS Activity :
- Compounds with a similar structural motif have been investigated for their effects on the central nervous system (CNS). The presence of the thieno and triazole moieties suggests potential interactions with neurotransmitter systems, particularly GABAergic pathways. This could lead to anxiolytic or sedative effects .
-
Antitumor Potential :
- Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its antitumor activity. Further research is necessary to elucidate the mechanisms involved .
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate:
- A study published in ACS Medicinal Chemistry Letters highlighted the synthesis and characterization of thienodiazepine derivatives showing promising anticonvulsant activity in rodent models .
- Another research article focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions significantly affect pharmacological profiles and potency against target receptors in CNS disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, and how can purity be ensured?
- Methodology : The synthesis typically involves acid-catalyzed esterification and Mn(III)-mediated oxidation. For example, refluxing (+)-JQ1 in MeOH with concentrated H2SO4 yields the intermediate, followed by oxidation with Mn(OAc)3·2H2O in acetic acid/anhydride under controlled pH conditions . Purity is validated via <sup>1</sup>H NMR (e.g., δ 7.49–7.40 ppm for aromatic protons) and mass spectrometry (calc. [M+H]<sup>+</sup> = 415.09; observed = 415.10) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- <sup>1</sup>H NMR : Focus on the aromatic region (δ 7.40–7.53 ppm for 4-chlorophenyl), hydroxymethyl (δ 4.50–4.53 ppm), and methyl ester (δ 3.67 ppm) .
- MS (ESI) : Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns to rule out side products.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times against synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during Mn(III)-mediated oxidation steps?
- Methodology :
- DoE (Design of Experiments) : Apply Bayesian optimization to systematically vary parameters like temperature (50–70°C), Mn(OAc)3 stoichiometry (1–2.5 eq), and reaction time (24–72 hr). Evidence suggests iterative addition of Mn(OAc)3 and H2SO4 improves yield from 88% to 98% .
- In-line monitoring : Use FTIR or Raman spectroscopy to track Mn(III) consumption and intermediate formation in real time .
Q. How should researchers resolve contradictions in <sup>1</sup>H NMR data between synthetic batches (e.g., shifts in hydroxymethyl proton signals)?
- Methodology :
- Variable-temperature NMR : Assess if signal splitting arises from dynamic rotational isomerism by acquiring spectra at 25°C and 60°C .
- Crystallography : If available, compare solid-state structures (e.g., X-ray) to confirm stereochemical integrity of the (S)-enantiomer .
- Alternative derivatization : Acetylate the hydroxymethyl group (e.g., with Ac2O/pyridine) to stabilize the structure and simplify NMR interpretation .
Q. What computational strategies are effective for predicting the compound’s binding affinity to epigenetic targets like BET bromodomains?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures of BRD4 (PDB: 3MXF) to model interactions of the thienotriazolodiazepine core. Prioritize hydrogen bonding with Asn140 and π-stacking with Tyr97 .
- MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the hydroxymethyl group in the acetyl-lysine binding pocket .
Q. How can researchers modify the hydroxymethyl group to enhance metabolic stability without compromising target engagement?
- Methodology :
- Prodrug design : Replace the hydroxymethyl with a phosphonoester or acyloxyalkyl group to improve plasma stability. Validate hydrolysis rates via LC-MS in simulated gastric fluid .
- SAR studies : Synthesize analogs with methyl, ethyl, or trifluoromethyl substitutions. Test IC50 against BRD4 in cell-based assays (e.g., MM1.S myeloma cells) .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
- Methodology :
- Four-parameter logistic model : Fit data using GraphPad Prism to calculate EC50/IC50. Include Hill slope analysis to detect cooperativity in epigenetic target inhibition .
- Bootstrap resampling : Perform 10,000 iterations to estimate confidence intervals for potency metrics, ensuring robustness in low-n datasets .
Q. How can researchers address batch-to-batch variability in biological activity caused by trace metal residues from Mn(III) oxidation?
- Methodology :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Bioactivity and Mechanism of Action
- MS417 and Compound 166: Both retain the thieno-triazolo-diazepine core of JQ1, implying BET bromodomain inhibition. The hydroxymethyl group in MS417 may enhance solubility, while the acetoxymethyl in 166 likely improves metabolic stability .
- PROTAC Derivatives (AP-PROTAC-1, dBet1) : These compounds incorporate E3 ligase-recruiting moieties (e.g., thalidomide), enabling targeted protein degradation. Their larger size (>800 Da) may limit bioavailability but enhance specificity .
- R-Configuration Analogue : The R-configuration at position 6 could alter binding to bromodomains, as stereochemistry is critical for target engagement .
Physicochemical Properties
- Lipophilicity : MS417’s methyl ester and hydroxymethyl groups balance polarity, whereas acetylated (Compound 166) and PROTAC derivatives exhibit increased lipophilicity .
- Solubility : The hydroxymethyl group in MS417 may improve aqueous solubility compared to PROTACs, which require PEG linkers for solubility .
Research Findings and Implications
Key Trends
- Structural-Activity Relationship (SAR) : Position 2 modifications (hydroxymethyl vs. acetoxymethyl) significantly impact metabolic stability without compromising core activity .
- PROTAC vs. Monomeric Inhibitors: While MS417 acts as a traditional inhibitor, PROTAC derivatives leverage ubiquitin-proteasome degradation, offering prolonged effects but requiring optimized pharmacokinetics .
- Stereochemical Sensitivity : The S-configuration in MS417 is critical for target binding, as evidenced by reduced activity in R-configuration analogs .
Challenges and Opportunities
- Bioavailability : PROTACs face challenges in cellular uptake due to their size, whereas MS417’s smaller size favors membrane permeability .
- Synthetic Complexity : MS417’s straightforward synthesis contrasts with the multistep routes for PROTACs, highlighting a trade-off between efficacy and manufacturability .
Properties
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZGWOQOQFAPLU-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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